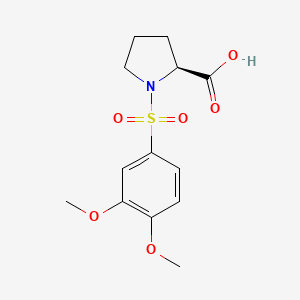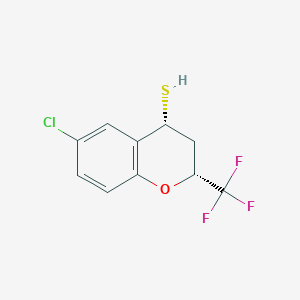![molecular formula C15H21BFNO4S B13727713 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a dioxaborolane ring, and a benzenesulfonyl group
Métodos De Preparación
The synthesis of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the dioxaborolane ring: This step involves the reaction of a suitable boronic acid derivative with pinacol to form the dioxaborolane ring.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction using reagents like benzenesulfonyl chloride.
Azetidine ring formation: The final step involves the cyclization to form the azetidine ring, which can be achieved through intramolecular nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Coupling Reactions: The dioxaborolane ring allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as polymers and catalysts, with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane ring can participate in covalent interactions with nucleophilic residues in the target protein.
Comparación Con Compuestos Similares
Similar compounds to 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring instead of an azetidine ring, offering different reactivity and applications.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has an amide group, providing different biological activity and potential medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C15H21BFNO4S |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylazetidine |
InChI |
InChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)12-7-6-11(10-13(12)17)23(19,20)18-8-5-9-18/h6-7,10H,5,8-9H2,1-4H3 |
Clave InChI |
MMKAEERRJUEIJL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
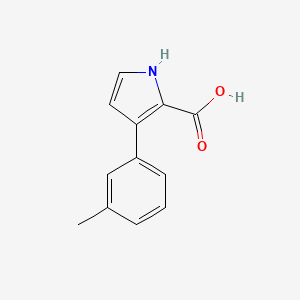



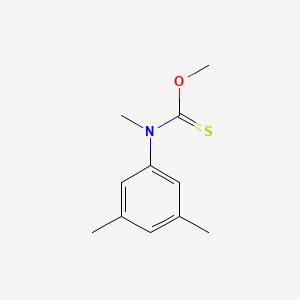
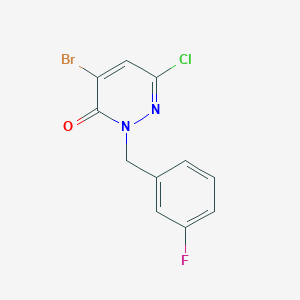
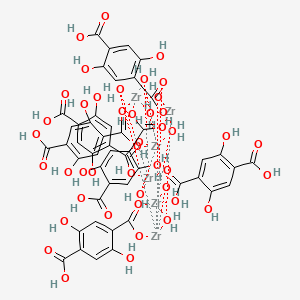

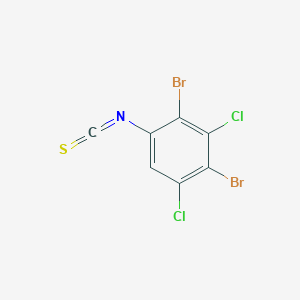

![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
